FGFR1 inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

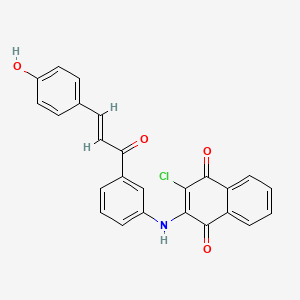

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H16ClNO4 |

|---|---|

Molecular Weight |

429.8 g/mol |

IUPAC Name |

2-chloro-3-[3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |

InChI |

InChI=1S/C25H16ClNO4/c26-22-23(25(31)20-7-2-1-6-19(20)24(22)30)27-17-5-3-4-16(14-17)21(29)13-10-15-8-11-18(28)12-9-15/h1-14,27-28H/b13-10+ |

InChI Key |

FYPVVCKYZMVQBR-JLHYYAGUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)/C=C/C4=CC=C(C=C4)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)C=CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of F1-7: A Novel Pan-FGFR Inhibitor Targeting Colon Cancer

A Technical Deep Dive into the Mechanism of Action of FGFR1 Inhibitor F1-7

For Researchers, Scientists, and Drug Development Professionals

The fibroblast growth factor receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, has been implicated in the pathogenesis of various malignancies, including colon cancer. Aberrant FGFR signaling, often driven by gene amplification, mutations, or fusions, can lead to uncontrolled tumor growth and progression. Consequently, FGFR has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of the mechanism of action of F1-7, a novel and potent pan-FGFR inhibitor, in the context of colon cancer.

Core Mechanism of Action: Inhibition of FGFR Signaling and Induction of DNA Damage

F1-7 is a second-generation tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding pocket of FGFRs, effectively inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.[1][2] This targeted inhibition sets off a cascade of cellular events, culminating in anti-tumor activity.

The primary mechanism of F1-7 involves the significant inhibition of FGFR phosphorylation, which in turn downregulates key downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways.[1] These pathways are crucial for cancer cell proliferation and survival. Beyond pathway inhibition, F1-7 has been shown to directly induce DNA damage in colon cancer cells.[1] This accumulation of DNA damage triggers cell cycle arrest, hinders cell metastasis, and ultimately leads to programmed cell death through apoptosis.[1]

Signaling Pathway of F1-7 in Colon Cancer

Caption: F1-7 inhibits FGFR1 phosphorylation, blocking downstream MAPK and PI3K/AKT pathways and inducing DNA damage, leading to apoptosis.

Quantitative Data Summary

The anti-tumor effects of F1-7 have been quantified in various preclinical assays, demonstrating its potency and efficacy in colon cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of F1-7

| FGFR Isoform | IC50 (nmol/L) |

| FGFR1 | 10 |

| FGFR2 | 21 |

| FGFR3 | 50 |

| FGFR4 | 4.4 |

| Data from Liu et al., 2022[1] |

Table 2: In Vitro Cell Viability Inhibition by F1-7 in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HCT-116 | ~1-2 |

| RKO | ~1-2 |

| SW620 | ~1-2 |

| Data from Liu et al., 2022[1] |

Table 3: In Vivo Tumor Growth Inhibition of F1-7 in HCT-116 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction |

| F1-7 | 20 | Significant |

| F1-7 | 40 | Dose-dependent |

| Qualitative data from Liu et al., 2022; quantitative values were not specified in the abstract.[1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of F1-7.

Experimental Workflow Overview

Caption: Workflow of in vitro and in vivo experiments to evaluate F1-7's efficacy.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of F1-7 on the viability of colon cancer cells.

-

Protocol:

-

Seed colon cancer cells (HCT-116, RKO, SW620) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of F1-7 (dissolved in DMSO) for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with DMSO.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[1]

-

Western Blot Analysis for Protein Phosphorylation

-

Objective: To assess the effect of F1-7 on the phosphorylation of FGFR and its downstream signaling proteins (AKT, MAPK).

-

Protocol:

-

Treat colon cancer cells with increasing concentrations of F1-7 for 12 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-FGFR, FGFR, p-AKT, AKT, p-MAPK, and MAPK.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]

-

Colony Formation Assay

-

Objective: To evaluate the long-term effect of F1-7 on the clonogenic survival of colon cancer cells.

-

Protocol:

-

Seed colon cancer cells in 6-well plates at a density of 1,000 cells per well.

-

Treat the cells with different concentrations of F1-7 for 24 hours.

-

Replace the medium with fresh medium and incubate for 7-14 days until colonies are visible.

-

Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of colonies (containing >50 cells).[1]

-

EdU (5-ethynyl-2'-deoxyuridine) Assay for Cell Proliferation

-

Objective: To measure the effect of F1-7 on DNA synthesis and cell proliferation.

-

Protocol:

-

Treat colon cancer cells with F1-7 at various concentrations.

-

Add EdU to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform a click chemistry reaction to label the incorporated EdU with a fluorescent azide.

-

Counterstain the cell nuclei with DAPI.

-

Visualize and quantify the EdU-positive cells using fluorescence microscopy.

-

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

-

Objective: To detect and quantify DNA damage in individual cells treated with F1-7.

-

Protocol:

-

Treat colon cancer cells with F1-7.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of F1-7 in a living organism.

-

Protocol:

-

Subcutaneously inject HCT-116 colon cancer cells (5 x 10^6 cells) into the flanks of BALB/c nude mice.[1]

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[1]

-

Randomly assign mice to treatment groups (vehicle control, F1-7 at different doses).

-

Administer F1-7 (e.g., 20 mg/kg and 40 mg/kg) via intraperitoneal injection daily for a specified period (e.g., two weeks).[1]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for biomarkers of proliferation and apoptosis.

-

Conclusion

The novel pan-FGFR inhibitor, F1-7, demonstrates a potent and multi-faceted mechanism of action against colon cancer. By effectively inhibiting FGFR phosphorylation and its downstream signaling pathways, and by inducing significant DNA damage, F1-7 successfully triggers cell cycle arrest and apoptosis in colon cancer cells. The robust preclinical data, both in vitro and in vivo, underscore the therapeutic potential of F1-7 as a targeted therapy for colon cancer patients with aberrant FGFR signaling. Further clinical investigation is warranted to translate these promising findings into patient care.

References

F1-7: A Technical Guide to the Discovery and Synthesis of a Novel Pan-FGFR Inhibitor

Executive Summary: The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various human cancers. This has established the FGFR family as a critical target for therapeutic intervention. F1-7 is a novel, potent, small-molecule pan-FGFR inhibitor designed to target FGFRs 1, 2, 3, and 4. Developed through advanced computational and structure-based strategies, F1-7 has demonstrated significant antitumor activity in preclinical models of colon cancer.[1] It functions by directly inhibiting FGFR kinase activity, which in turn suppresses downstream signaling, induces DNA damage, and ultimately leads to cancer cell death via apoptosis and ferroptosis.[1][2] This technical document provides an in-depth overview of the discovery, mechanism of action, quantitative efficacy, and key experimental protocols related to the F1-7 inhibitor, intended for researchers and professionals in the field of drug development.

Discovery and Synthesis

Discovery via Rational Drug Design

The discovery of F1-7 was a result of a targeted drug design strategy, rather than high-throughput screening. Researchers employed computer-aided drug design (CADD) and structure-based design methodologies to create a novel inhibitor with high potency against the four members of the FGFR family.[1] This approach leverages the known three-dimensional structure of the FGFR kinase domain to design molecules that can bind with high affinity and specificity to the ATP-binding pocket, thereby inhibiting the enzyme's function.

Chemical Synthesis

The specific, step-by-step chemical synthesis protocol for F1-7 is detailed in the supplementary materials of the primary research publication.[1] While the exact reagents and conditions are not publicly available in indexed literature, the process involves standard organic synthesis techniques guided by the computationally designed chemical structure. The synthesis of similar FGFR inhibitors often involves building upon a core scaffold, such as an indazole, and performing a series of chemical reactions to add functional groups that optimize binding affinity and selectivity for the FGFR kinase domain.[3][4]

Mechanism of Action

F1-7 exerts its anti-tumor effects through potent and direct inhibition of the FGFR signaling cascade.

Direct Inhibition of FGFR Kinase Activity

F1-7 is a pan-FGFR inhibitor, demonstrating potent, dose-dependent inhibition against the kinase domains of FGFR1, FGFR2, FGFR3, and FGFR4.[1] By binding to the ATP-binding site of the receptor, F1-7 prevents the phosphorylation of the kinase domain, which is a critical step for receptor activation. This effectively blocks the initiation of downstream signaling.

Downstream Signaling Pathway Suppression

Upon activation, FGFRs trigger multiple downstream pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[5] F1-7 significantly inhibits the phosphorylation of FGFR and its immediate downstream effectors, leading to a shutdown of the MAPK signaling cascade.[1][2]

References

- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells [en-cancer.fr]

- 3. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Downstream Signaling of Pan-FGFR Inhibitor F1-7

Audience: Researchers, scientists, and drug development professionals.

Abstract: F1-7 is a novel, orally available, small-molecule pan-FGFR inhibitor that competitively binds to the ATP-binding pocket of Fibroblast Growth Factor Receptors (FGFRs), thereby inhibiting their phosphorylation and subsequent downstream signaling.[1] This targeted action has demonstrated significant anti-tumor activity, particularly in colon cancer models, by inducing DNA damage, cell cycle arrest, and apoptosis.[1][2][3] This document provides an in-depth overview of the F1-7 inhibitor's mechanism, its effects on key signaling pathways, quantitative efficacy data, and detailed experimental protocols used for its characterization.

Quantitative Data: Inhibitory Potency of F1-7

F1-7 exhibits potent, dose-dependent inhibitory activity against all four FGFR isoforms. The half-maximal inhibitory concentration (IC50) values, determined through in vitro kinase assays, are summarized below.

| Receptor Isoform | IC50 (nmol/L) |

| FGFR1 | 10 |

| FGFR2 | 21 |

| FGFR3 | 50 |

| FGFR4 | 4.4 |

| Table 1: In vitro kinase inhibitory activity of F1-7 against recombinant FGFR1, 2, 3, and 4. Data sourced from Chen et al., 2022.[1] |

Core Downstream Signaling Pathways

The anti-tumor effects of F1-7 are a direct consequence of its ability to block FGFR autophosphorylation, which prevents the recruitment and activation of downstream effector proteins. This action primarily disrupts the MAPK/ERK and PI3K/AKT signaling cascades, which are crucial for cell proliferation, survival, and migration.[1][4]

Inhibition of MAPK and PI3K/AKT Pathways

Upon inhibition by F1-7, the inactivated FGFRs fail to phosphorylate downstream docking proteins. This prevents the activation of two major signaling axes:

-

RAS-MAPK-ERK Pathway: F1-7 treatment leads to a significant decrease in the phosphorylation levels of Mitogen-Activated Protein Kinase (MAPK).[1] This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K-AKT Pathway: A marked reduction in the phosphorylation of Protein Kinase B (AKT), a key node in the PI3K/AKT pathway, is also observed following F1-7 treatment.[1] This pathway is vital for promoting cell survival and inhibiting apoptosis.

Whole-genome RNA-sequencing analysis of colon cancer cells treated with F1-7 confirmed that the differentially expressed genes were predominantly concentrated within the MAPK signaling pathway, further validating this as a primary mechanism of action.[1][2][3]

Caption: F1-7 inhibits FGFR, blocking downstream MAPK and PI3K/AKT pathways.

Induction of DNA Damage and Apoptosis

A key consequence of F1-7-mediated FGFR inhibition is the induction of significant cellular DNA damage.[1][2] This damage, evidenced by an increase in the biomarker γ-H2AX, triggers downstream cellular responses including cell cycle arrest and apoptosis.[1] This ultimately leads to the observed anti-tumor effects, including the suppression of cell migration, invasion, and proliferation.[1][2] In vivo studies have confirmed that F1-7 treatment results in substantial DNA damage and increased cell death within tumor tissues.[1]

Caption: Logical workflow of F1-7's anti-tumor mechanism of action.

Experimental Protocols

The characterization of F1-7's effects on downstream signaling relies on standard molecular and cellular biology techniques.[1][2] Detailed methodologies for key assays are provided below.

Western Blotting for Phospho-Protein Analysis

This protocol is used to quantify the phosphorylation status of FGFR and its downstream targets (e.g., AKT, MAPK) following F1-7 treatment.

-

Cell Culture and Treatment:

-

Seed colon cancer cells (e.g., HCT-116, RKO) in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free media for 12-24 hours.

-

Treat cells with varying concentrations of F1-7 (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify band intensity, normalized to a loading control (e.g., β-actin).

-

MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Drug Treatment:

-

Replace the medium with fresh medium containing serial dilutions of F1-7. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 for cell proliferation.

-

Disclaimer: This document is intended for informational purposes for a scientific audience and synthesizes publicly available research data. It is not a substitute for conducting independent, validated experiments.

References

- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells [cancer.fr]

- 4. mdpi.com [mdpi.com]

The Advent of FGFR1 Inhibitor F1-7: A New Frontier in Colon Cancer Therapy by Inducing DNA Damage

A Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on precision medicine. In this context, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical target due to its frequent dysregulation in various malignancies, including colon cancer.[1][2] This technical guide delves into the preclinical evidence surrounding a novel pan-FGFR inhibitor, F1-7, and its potent anti-tumor activity in colon cancer cells, primarily through the induction of DNA damage. This document will provide an in-depth analysis of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying biological processes.

F1-7: A Potent Pan-FGFR Inhibitor with High Efficacy in Colon Cancer

F1-7 is a novel small molecule inhibitor that has demonstrated potent and selective inhibitory activity against all four FGFR isoforms.[2] This characteristic distinguishes it from some existing FGFR inhibitors that show selectivity for only a subset of the receptors.[2] The aberrant activation of the FGFR signaling pathway, often through overexpression or mutation, is a known driver of tumor cell proliferation, survival, invasion, and angiogenesis.[3][4][5] F1-7 directly counteracts these effects by inhibiting the kinase activity of FGFRs.

Quantitative Efficacy of F1-7

The anti-proliferative effects of F1-7 have been quantified across various colon cancer cell lines, demonstrating its potent cytotoxic activity. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly when compared to existing FGFR inhibitors like AZD4547.

| Cell Line | F1-7 IC50 (µM) | Notes |

| HCT-116 | 1-2 | Colon Cancer Cell Line |

| RKO | 1-2 | Colon Cancer Cell Line |

| SW620 | 1-2 | Colon Cancer Cell Line |

Table 1: In vitro cytotoxicity of F1-7 in colon cancer cell lines. The IC50 values demonstrate a consistent and potent inhibitory effect of F1-7 on the viability of multiple colon cancer cell lines.[2]

Furthermore, the direct enzymatic inhibition of FGFR kinases by F1-7 has been determined, showcasing its high affinity for these targets.

| FGFR Isoform | F1-7 IC50 (nmol/L) |

| FGFR1 | 10 |

| FGFR2 | 21 |

| FGFR3 | 50 |

| FGFR4 | 4.4 |

Table 2: Enzymatic inhibitory activity of F1-7 against FGFR isoforms. These low nanomolar IC50 values confirm F1-7 as a potent pan-FGFR inhibitor.[2]

Mechanism of Action: From FGFR Inhibition to DNA Damage and Cell Death

The primary mechanism through which F1-7 exerts its anti-tumor effects is by inhibiting the phosphorylation of FGFR and its downstream signaling pathways.[1][2] This initial action triggers a cascade of cellular events, culminating in significant DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2]

Inhibition of Downstream Signaling Pathways

Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins.[4][6] This leads to the activation of multiple downstream pathways, most notably the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6] F1-7 effectively blocks this initial phosphorylation step, thereby inhibiting these key pro-survival signals.[2]

Figure 1: Simplified FGFR1 signaling pathway and the inhibitory action of F1-7.

Induction of DNA Damage

A critical finding is that F1-7 directly leads to an increase in cellular DNA damage.[1][2] This was substantiated by comet assays, which revealed a significant increase in fragmented DNA in colon cancer cells following treatment with F1-7.[2] The accumulation of DNA damage is a potent trigger for cell cycle arrest and apoptosis. Further in vivo studies confirmed that F1-7 treatment resulted in serious DNA damage in tumor cells, as indicated by increased γ-H2AX staining.[2]

Cell Cycle Arrest and Apoptosis

The DNA damage induced by F1-7 triggers a cellular response that halts the cell cycle, preventing the proliferation of damaged cells.[1][2] This cell cycle arrest is a crucial step that precedes apoptosis. The induction of apoptosis, or programmed cell death, is a key outcome of F1-7 treatment, leading to the elimination of cancer cells.[1][2] This has been confirmed by TUNEL staining in vivo, which showed increased cell death in tumors treated with F1-7.[2]

Figure 2: Logical flow of the mechanism of action of F1-7 in cancer cells.

Experimental Protocols

To facilitate the replication and further investigation of the effects of F1-7, detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

-

Purpose: To determine the cytotoxic effects of F1-7 on cancer cells.

-

Protocol:

-

Seed colon cancer cells (e.g., HCT-116, RKO, SW620) in 96-well plates at a density of 5,000 cells/well and culture for 24 hours.

-

Treat the cells with a serial dilution of F1-7 for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blotting

-

Purpose: To analyze the expression and phosphorylation status of proteins in the FGFR signaling pathway.

-

Protocol:

-

Treat cells with F1-7 at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-γ-H2AX, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL chemiluminescence kit and an imaging system.

-

Comet Assay (Single Cell Gel Electrophoresis)

-

Purpose: To detect and quantify DNA damage in individual cells.

-

Protocol:

-

Treat cells with F1-7 as required.

-

Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with low-melting-point agarose and spread onto a pre-coated microscope slide.

-

Lyse the cells in a high-salt lysis buffer overnight at 4°C.

-

Perform alkaline electrophoresis to separate the fragmented DNA.

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the tail moment using specialized software.

-

EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay

-

Purpose: To measure DNA synthesis and cell proliferation.

-

Protocol:

-

Treat cells with F1-7 for the desired duration.

-

Add EdU to the cell culture medium and incubate for 2 hours to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform a click chemistry reaction to label the incorporated EdU with a fluorescent probe.

-

Counterstain the cell nuclei with DAPI or Hoechst.

-

Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

-

Figure 3: General experimental workflow for evaluating the efficacy of F1-7.

Conclusion and Future Directions

The novel FGFR1 inhibitor, F1-7, represents a promising therapeutic agent for the treatment of colon cancer. Its potent, pan-FGFR inhibitory activity translates into significant anti-tumor effects, driven by the induction of DNA damage, cell cycle arrest, and apoptosis. The detailed experimental data and protocols provided in this guide offer a solid foundation for further research and development.

Future investigations should focus on:

-

Combination Therapies: Exploring the synergistic effects of F1-7 with standard-of-care chemotherapies or other targeted agents to overcome potential resistance mechanisms.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to F1-7 treatment.

-

In-depth Mechanistic Studies: Further elucidating the precise molecular mechanisms by which F1-7 induces DNA damage.

References

- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchem.org.ua [medchem.org.ua]

- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

The Dual-Pathway Induction of Apoptosis and Ferroptosis by the Novel FGFR Inhibitor F1-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

F1-7 is a novel, potent small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers. Recent studies in colon cancer models have revealed that F1-7 exerts its anti-tumor activity not by one, but by two distinct regulated cell death mechanisms: apoptosis and ferroptosis. This guide provides an in-depth technical overview of the molecular pathways affected by F1-7, presents a summary of its effects on key cellular markers, and details the experimental protocols necessary to investigate these phenomena.

Introduction: F1-7 and Regulated Cell Death

Fibroblast Growth Factor (FGF) signaling is a critical pathway involved in cell proliferation, survival, and differentiation. Its aberrant activation is a known driver in multiple tumor types, making FGFRs a compelling target for cancer therapy. The small molecule F1-7 was developed as a potent pan-FGFR inhibitor with high efficacy against FGFR1, 2, 3, and 4.[1]

Its mechanism of action extends beyond simple proliferation arrest, actively inducing programmed cell death. Research demonstrates that F1-7 triggers cellular DNA damage, which subsequently leads to cell cycle arrest and the initiation of two distinct cell death programs:

-

Apoptosis: A well-characterized, caspase-dependent form of programmed cell death involving cellular shrinkage, membrane blebbing, and DNA fragmentation.

-

Ferroptosis: A more recently discovered iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides.[1]

This dual-action capability makes F1-7 a promising candidate for further pre-clinical and clinical investigation.

Core Mechanism of Action: FGFR Inhibition

The primary molecular action of F1-7 is the inhibition of FGFR phosphorylation, which blocks the activation of its downstream signaling cascades. One of the most significantly affected pathways is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1] This inhibition disrupts pro-survival signals, leading to cellular stress and significant DNA damage, a key initiating event for the subsequent cell death pathways.[1]

F1-7 and the Induction of Apoptosis

Treatment with F1-7 leads to a classic, dose-dependent induction of apoptosis in colon cancer cells.[1] This is mediated by the intrinsic (mitochondrial) pathway, initiated by the cellular DNA damage caused by FGFR inhibition.

3.1. Apoptotic Signaling Pathway

The DNA damage triggered by F1-7 modulates the balance of the Bcl-2 family of proteins. It causes an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c, activation of the caspase cascade, and ultimately, the cleavage of substrates like PARP, which is a hallmark of apoptosis.

3.2. Data on Apoptotic Markers

Experimental evidence from western blot analysis confirms the modulation of key apoptotic proteins following F1-7 treatment.[1]

| Marker | Protein Family/Function | Effect of F1-7 Treatment |

| Bcl-2 | Anti-apoptotic Bcl-2 family | Decreased Expression |

| Bax | Pro-apoptotic Bcl-2 family | Increased Expression |

| Cleaved PARP | DNA repair enzyme, caspase substrate | Increased Levels |

3.3. Experimental Protocols

This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]

-

Cell Culture: Seed cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of F1-7 (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting:

-

Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

-

Wash adherent cells with PBS, then detach them using trypsin-EDTA.

-

Combine the floating cells and the detached adherent cells for each sample.

-

Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.

-

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

This protocol allows for the detection of changes in the expression levels of key proteins like Bcl-2, Bax, and cleaved PARP.[4][5]

-

Cell Lysis: After treatment with F1-7, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the expression of target proteins to the loading control.

F1-7 and the Induction of Ferroptosis

Intriguingly, RNA-seq analysis and subsequent functional assays revealed that F1-7 also induces ferroptosis.[1] The induction of this iron-dependent cell death pathway contributes to the overall cytotoxic effect of the inhibitor.

4.1. Ferroptotic Signaling Pathway

Ferroptosis is characterized by the iron-catalyzed accumulation of lipid reactive oxygen species (ROS) to lethal levels. While the precise mechanism linking FGFR inhibition by F1-7 to ferroptosis is not yet fully elucidated, the outcome is confirmed.[1] Key cellular systems that regulate ferroptosis include the cystine/glutamate antiporter (System Xc⁻) and the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. Inhibition of these systems is a common trigger for ferroptosis.

4.2. Data on Ferroptosis Markers

The definitive evidence for F1-7-induced ferroptosis comes from rescue experiments using specific inhibitors.

| Experimental Condition | Observation | Interpretation |

| F1-7 Treatment | Increased cell death | F1-7 is cytotoxic |

| F1-7 + Z-VAD (Apoptosis Inhibitor) | Partially reduced cell death | A portion of cell death is apoptotic |

| F1-7 + Ferrostatin-1 (Ferroptosis Inhibitor) | Partially reduced cell death | A portion of cell death is ferroptotic |

4.3. Experimental Protocols

This assay confirms the contribution of different cell death pathways by using specific inhibitors to rescue the cell death phenotype.[6][7][8]

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Pre-treatment (Optional): Pre-incubate cells with the apoptosis inhibitor Z-VAD-FMK (e.g., 20 µM) or the ferroptosis inhibitor Ferrostatin-1 (e.g., 1 µM) for 1-2 hours.

-

Co-treatment: Add F1-7 at various concentrations to the wells, both with and without the inhibitors. Include control wells (vehicle only, F1-7 only, inhibitor only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

-

Viability Measurement: Assess cell viability using a method such as MTT, CellTiter-Glo®, or resazurin reduction assay according to the manufacturer's instructions.

-

Analysis: Normalize the viability data to the vehicle-treated control. Compare the viability of cells treated with F1-7 alone to those co-treated with the inhibitors. A significant increase in viability in the presence of an inhibitor indicates that the corresponding pathway is involved.

This assay directly measures lipid ROS, a key hallmark of ferroptosis, using a ratiometric fluorescent probe.[7][9][10][11]

-

Cell Culture and Treatment: Seed cells on glass-bottom dishes (for microscopy) or in plates (for flow cytometry). Treat with F1-7, a positive control (e.g., RSL3), and a vehicle control.

-

Probe Loading: Towards the end of the treatment period, incubate the cells with C11-BODIPY 581/591 (e.g., 1-2 µM) in culture media for 30 minutes.

-

Washing: Gently wash the cells twice with a buffered salt solution (e.g., HBSS or PBS).

-

Data Acquisition (Microscopy): Image live cells using a fluorescence microscope. In healthy cells, the probe emits red fluorescence (~590 nm). Upon oxidation by lipid peroxides, its emission shifts to green (~510 nm).

-

Data Acquisition (Flow Cytometry): Harvest cells as described in Protocol 1. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE) channels.

-

Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.

Conclusion and Future Directions

The novel FGFR inhibitor F1-7 demonstrates potent anti-tumor activity by co-activating two distinct cell death pathways: apoptosis and ferroptosis.[1] Its ability to induce DNA damage effectively triggers the intrinsic apoptotic cascade, while its concurrent stimulation of iron-dependent lipid peroxidation initiates ferroptosis. This dual mechanism may offer a strategic advantage in overcoming cancer cell resistance to therapies that target only a single cell death pathway.

For drug development professionals, F1-7 represents a promising lead compound. Future research should focus on elucidating the precise molecular link between FGFR inhibition and the onset of ferroptosis. A deeper understanding of this connection could pave the way for the development of even more effective, targeted cancer therapies that exploit the unique vulnerabilities of tumor cells.

References

- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

The Role of Infigratinib (FGFR Inhibitor) in Tumor Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway, often through gene amplification, activating mutations, or rearrangements, is a key driver in the development and progression of various cancers.[3][4] The FGFR1 isoform, in particular, is frequently amplified in solid tumors such as squamous non-small cell lung cancer and breast cancer.[4] This has made FGFR1 a compelling target for anti-cancer therapies.

Infigratinib (also known as BGJ398) is a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3.[5][6] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of these receptors and thereby inhibiting downstream signaling pathways that promote tumor growth.[2][7] This technical guide provides an in-depth overview of the role of Infigratinib in tumor suppression, compiling quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

In Vitro Efficacy of Infigratinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Infigratinib in various cancer cell lines, demonstrating its potent anti-proliferative activity in cells with FGFR alterations.

| Cell Line | Cancer Type | FGFR Alteration | Infigratinib IC50 (nM) | Reference |

| BaF3-TEL-FGFR1 | Murine Pro-B | FGFR1 Fusion | 2.9 (µM) | [5] |

| BaF3-TEL-FGFR2 | Murine Pro-B | FGFR2 Fusion | 2.0 (µM) | [5] |

| BaF3-TEL-FGFR3 | Murine Pro-B | FGFR3 Fusion | 2.0 (µM) | [5] |

| RT112 | Bladder Cancer | FGFR3 Overexpression | 5 | [5] |

| RT4 | Bladder Cancer | FGFR3 Overexpression | 30 | [5] |

| SW780 | Bladder Cancer | FGFR3 Overexpression | 32 | [5] |

| JMSU1 | Bladder Cancer | FGFR3 Overexpression | 15 | [5] |

| AN3CA | Endometrial Cancer | FGFR2 Mutation (S252W) | Sensitive (IC50s: 0.001 to 500 nmol/L) | [6] |

| MFE-280 | Endometrial Cancer | FGFR2 Mutation (N550K) | Sensitive (IC50s: 0.001 to 500 nmol/L) | [6] |

Clinical Efficacy of Infigratinib in Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements

This table presents key efficacy data from a Phase II clinical trial (NCT02150967) of Infigratinib in patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements.[8]

| Efficacy Endpoint | Value | 95% Confidence Interval (CI) | Reference |

| Objective Response Rate (ORR) | 23.1% | 15.6% - 32.2% | [8][9] |

| Complete Response (CR) | 1 patient | - | [8] |

| Partial Response (PR) | 24 patients | - | [8] |

| Stable Disease | 66 patients | - | [9] |

| Disease Control Rate (DCR) | 84.3% | 76.0% - 90.6% | [9] |

| Median Duration of Response (DOR) | 5.0 months | 0.9 - 19.1 months | [8][9] |

| Median Progression-Free Survival (PFS) | 7.3 months | 5.6 - 7.6 months | [8][9] |

| Median Overall Survival (OS) | 12.2 months | 10.7 - 14.9 months | [9] |

Signaling Pathways and Mechanism of Action

Infigratinib exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and undergo autophosphorylation, which initiates downstream signaling. Infigratinib binds to the ATP-binding pocket of FGFR1-3, preventing this autophosphorylation and subsequent activation of key signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][7] Inhibition of these pathways leads to decreased cell proliferation and survival.[2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bridgebio.com [bridgebio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]

- 7. What is Infigratinib used for? [synapse.patsnap.com]

- 8. ascopubs.org [ascopubs.org]

- 9. targetedonc.com [targetedonc.com]

F1-7: A Novel Pan-FGFR Inhibitor for Colorectal Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, with a high incidence and mortality rate. While advancements in targeted therapies have improved patient outcomes, the need for novel therapeutic agents targeting specific molecular pathways driving CRC progression is critical. Fibroblast growth factor receptor (FGFR) signaling has emerged as a key player in the occurrence and development of various cancers, including colorectal cancer, where its overexpression is frequently observed. F1-7, a novel small molecule pan-FGFR inhibitor, has demonstrated promising anti-tumor activity in preclinical models of colon cancer, positioning it as a potential new therapeutic agent.[1][2] This technical guide provides a comprehensive overview of F1-7, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

F1-7 exerts its anti-cancer effects by inhibiting the FGFR signaling pathway.[1][2] This inhibition leads to a cascade of downstream events, ultimately resulting in DNA damage, cell cycle arrest, and apoptosis in colon cancer cells.[1]

FGFR Inhibition and Downstream Signaling

F1-7 acts as a pan-FGFR inhibitor, meaning it targets multiple members of the FGFR family. Upon binding to FGFRs, F1-7 significantly inhibits their phosphorylation, a critical step in the activation of the receptor.[1] This blockade prevents the activation of downstream signaling cascades, most notably the MAPK signaling pathway, which is crucial for cell proliferation and survival.[1]

Induction of DNA Damage and Cell Death

A key mechanism of F1-7's anti-tumor activity is its ability to induce DNA damage in colon cancer cells.[1] The accumulation of DNA damage triggers a cellular response that leads to cell cycle arrest, preventing the proliferation of cancerous cells.[1] Furthermore, the extensive DNA damage ultimately initiates programmed cell death pathways, including apoptosis and ferroptosis, leading to the elimination of cancer cells.[1]

Preclinical Efficacy

The anti-tumor effects of F1-7 have been evaluated in both in vitro and in vivo models of colorectal cancer.

In Vitro Studies

In vitro experiments using various colon cancer cell lines have demonstrated that F1-7 effectively inhibits cell proliferation in a dose-dependent manner.[1]

Table 1: In Vitro Efficacy of F1-7 on Colon Cancer Cell Lines

| Cell Line | Assay | Endpoint | F1-7 Concentration (µM) | Result |

| HCT116 | MTT | Cell Proliferation | 0, 1, 2, 4, 8, 16 | Dose-dependent inhibition |

| HT29 | MTT | Cell Proliferation | 0, 1, 2, 4, 8, 16 | Dose-dependent inhibition |

| SW480 | MTT | Cell Proliferation | 0, 1, 2, 4, 8, 16 | Dose-dependent inhibition |

| HCT116 | Colony Formation | Clonogenic Survival | 0, 1, 2, 4 | Dose-dependent reduction |

| HT29 | Colony Formation | Clonogenic Survival | 0, 1, 2, 4 | Dose-dependent reduction |

| SW480 | Colony Formation | Clonogenic Survival | 0, 1, 2, 4 | Dose-dependent reduction |

| HCT116 | EdU | DNA Synthesis | Not specified | Inhibition of proliferation |

| HT29 | EdU | DNA Synthesis | Not specified | Inhibition of proliferation |

| SW480 | EdU | DNA Synthesis | Not specified | Inhibition of proliferation |

| HCT116 | Flow Cytometry | Apoptosis | 0, 1, 2, 4 | Dose-dependent increase |

| HT29 | Flow Cytometry | Apoptosis | 0, 1, 2, 4 | Dose-dependent increase |

| SW480 | Flow Cytometry | Apoptosis | 0, 1, 2, 4 | Dose-dependent increase |

Source: Data summarized from a 2022 study published in the British Journal of Cancer.[1][2]

In Vivo Studies

The anti-tumor efficacy of F1-7 was also confirmed in a xenograft mouse model. Administration of F1-7 resulted in a significant inhibition of tumor growth, further supporting its potential as a therapeutic agent for colorectal cancer.[1][2]

Table 2: In Vivo Efficacy of F1-7 in a Xenograft Model

| Animal Model | Treatment | Dosage | Outcome |

| Nude mice with HCT116 xenografts | F1-7 | Not specified | Inhibition of tumor growth |

| Nude mice with HCT116 xenografts | Vehicle control | Not specified | Continued tumor growth |

Source: Data summarized from a 2022 study published in the British Journal of Cancer.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of F1-7.

Cell Culture

Human colorectal cancer cell lines (HCT116, HT29, SW480) were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Proliferation

-

Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of F1-7 (0, 1, 2, 4, 8, 16 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Colony Formation Assay

-

Seed cells in 6-well plates at a density of 500 cells per well.

-

Treat the cells with F1-7 (0, 1, 2, 4 µM) for 24 hours.

-

Replace the medium with fresh, drug-free medium and incubate for 10-14 days until visible colonies form.

-

Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of colonies containing more than 50 cells.

EdU (5-ethynyl-2´-deoxyuridine) Assay

-

Seed cells on coverslips in 24-well plates.

-

Treat with F1-7 for 24 hours.

-

Incubate the cells with 50 µM EdU for 2 hours.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Perform the click reaction using an Apollo staining kit.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

Comet Assay for DNA Damage

-

Treat cells with F1-7 for 24 hours.

-

Harvest and resuspend the cells in ice-cold PBS.

-

Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated slide.

-

Lyse the cells in a lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10).

-

Perform electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and analyze the tail moment to quantify DNA damage.

Western Blotting

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, cleaved-caspase 3, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis

-

Treat cells with F1-7 (0, 1, 2, 4 µM) for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analyze the stained cells using a flow cytometer.

Xenograft Mouse Model

-

Subcutaneously inject HCT116 cells into the flank of nude mice.

-

When the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer F1-7 or vehicle control to the respective groups (dosage and frequency to be optimized).

-

Measure tumor volume regularly using a caliper.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis.

Visualizations

Signaling Pathway of F1-7 in Colorectal Cancer

References

Preclinical evaluation of FGFR1 inhibitor 7

An In-depth Preclinical Evaluation of the Novel FGFR1 Inhibitor F1-7

This technical guide provides a comprehensive overview of the preclinical evaluation of F1-7, a novel second-generation Fibroblast Growth Factor Receptor (FGFR) inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FGFR signaling pathway in oncology.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal rearrangements, is implicated in the pathogenesis of various cancers, including breast, lung, bladder, and colon cancer.[1][4][5][6][7] This makes FGFRs attractive targets for anticancer drug development.[8][9][10] F1-7 is a novel, second-generation tyrosine kinase inhibitor (TKI) designed to competitively bind to the ATP-binding pocket of FGFRs, thereby inhibiting their phosphorylation and blocking downstream signaling.[11] This document summarizes the key preclinical findings on the anti-tumor activity of F1-7, with a focus on its effects in colon cancer models.

FGFR1 Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains.[3][4] This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which are central to regulating cell proliferation and survival.[1][3][4] The PLCγ and JAK-STAT pathways are also activated, influencing cell migration and immune responses.[3][4] Aberrant activation of these pathways is a hallmark of many cancers.[1][3][5]

In Vitro Efficacy

The anti-tumor properties of F1-7 were initially assessed in colon cancer cell lines. The studies demonstrated that F1-7 effectively inhibits FGFR phosphorylation and downstream signaling pathways, leading to reduced cell proliferation, migration, and induction of cell death.[11]

Quantitative Data Summary

| Assay Type | Cell Line | Parameter | Value | Reference |

| Kinase Inhibition | FGFR1 | IC₅₀ | Potent | [11] |

| Kinase Inhibition | FGFR2 | IC₅₀ | Potent | [11] |

| Kinase Inhibition | FGFR3 | IC₅₀ | Potent | [11] |

| Kinase Inhibition | FGFR4 | IC₅₀ | Potent | [11] |

| Cell Proliferation | Colon Cancer Cells | - | Significant Inhibition | [11] |

| Cell Migration/Invasion | Colon Cancer Cells | - | Suppressed | [11] |

Note: Specific IC₅₀ values were not provided in the source material, but F1-7 was described as showing "potent inhibition" against the four FGFR isoforms.[11]

In Vivo Efficacy

The anti-tumor activity of F1-7 was further confirmed in a mouse xenograft model of colon cancer. The results indicated that F1-7 treatment leads to significant tumor growth inhibition.[11]

Quantitative Data Summary

| Animal Model | Treatment | Outcome | Result | Reference |

| Mouse Xenograft | F1-7 | Tumor Growth | Potent anti-tumor activity | [11] |

| Mouse Xenograft | F1-7 | DNA Damage (γ-H2AX) | Serious DNA damage in tumor cells | [11] |

| Mouse Xenograft | F1-7 | Cell Proliferation (Ki-67) | Reduced | [11] |

| Mouse Xenograft | F1-7 | Cell Death (TUNEL) | Increased | [11] |

Mechanism of Action

Preclinical studies have elucidated that F1-7 exerts its anti-cancer effects through multiple mechanisms. Whole-genome RNA-seq analysis following F1-7 treatment revealed changes in genes associated not only with the MAPK signaling pathway but also with apoptosis and ferroptosis.[11]

-

Inhibition of FGFR Signaling : F1-7 directly inhibits the phosphorylation of FGFR and its downstream signaling components.[11]

-

Induction of DNA Damage : The compound was shown to directly increase the levels of cellular DNA damage.[11]

-

Cell Cycle Arrest : The DNA damage induced by F1-7 leads to cell cycle arrest.[11]

-

Induction of Apoptosis and Ferroptosis : F1-7 promotes programmed cell death through both apoptosis and ferroptosis in colon cancer cells.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols used in the evaluation of F1-7.

Kinase Inhibition Assay

-

Objective : To determine the inhibitory activity of F1-7 against FGFR isoforms.

-

Method : Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are incubated with a specific substrate and ATP in the presence of varying concentrations of F1-7. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based assay. IC₅₀ values are calculated from the dose-response curves.

Cell Proliferation Assay

-

Objective : To assess the effect of F1-7 on the growth of cancer cells.

-

Method : Colon cancer cells are seeded in 96-well plates and treated with various concentrations of F1-7 for a specified period (e.g., 72 hours). Cell viability is measured using reagents such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively. The results are used to determine the concentration of F1-7 that inhibits cell growth by 50% (GI₅₀).[12]

Western Blot Analysis

-

Objective : To evaluate the effect of F1-7 on FGFR signaling pathway proteins.

-

Method : Cells are treated with F1-7 for a defined time, then lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against total and phosphorylated forms of FGFR, FRS2, ERK1/2, and AKT, followed by incubation with secondary antibodies.[10] Protein bands are visualized using chemiluminescence.

In Vivo Tumor Xenograft Model

-

Objective : To evaluate the anti-tumor efficacy of F1-7 in a living organism.

-

Method : Human colon cancer cells are subcutaneously injected into immunodeficient mice. Once tumors reach a palpable size, mice are randomized into vehicle control and F1-7 treatment groups. F1-7 is administered orally or via another appropriate route at a defined dose and schedule. Tumor volume is measured regularly. At the end of the study, tumors are excised for immunohistochemical analysis of markers like Ki-67 (proliferation), γ-H2AX (DNA damage), and TUNEL (apoptosis).[11]

Preclinical Evaluation Workflow

The preclinical evaluation of a targeted inhibitor like F1-7 follows a logical progression from initial screening to in vivo efficacy studies.

References

- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 8. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of F1-7: A Novel Pan-FGFR Inhibitor for Colon Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of F1-7, a novel, potent, small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Overexpression and aberrant signaling of FGFRs are critical drivers in the progression of various cancers, including colon cancer.[1][2][3] F1-7 has demonstrated significant anti-tumor activity by effectively targeting the FGFR signaling cascade, leading to DNA damage and subsequent cell death in colon cancer cells.[1][3] This document details the molecular targets of F1-7, its mechanism of action, and the experimental protocols utilized in its characterization, offering a comprehensive resource for the scientific community.

Molecular Targets and Inhibitory Potency of F1-7

F1-7 was developed through computer-aided drug design and structure-based strategies to act as a competitive inhibitor at the ATP-binding pocket of FGFRs.[1] This mechanism effectively blocks the autophosphorylation of the receptors and halts the activation of downstream signaling pathways.[1] The inhibitory activity of F1-7 has been quantified against the kinase domains of recombinant FGFR1, 2, 3, and 4, revealing a pan-FGFR inhibitory profile with a particular potency against FGFR4.

| Molecular Target | IC50 (nmol/L) |

| FGFR1 | 10 |

| FGFR2 | 21 |

| FGFR3 | 50 |

| FGFR4 | 4.4 |

| Table 1: In vitro half-maximal inhibitory concentration (IC50) of F1-7 against recombinant FGFR kinases. Data sourced from[1]. |

In cellular assays, F1-7 demonstrated potent anti-proliferative effects against various colon cancer cell lines. The IC50 values for inhibiting the viability of HCT-116, RKO, and SW620 colon cancer cells were in the range of 1–2 µM.[1] Notably, F1-7 exhibited greater cytotoxicity in these cell lines compared to AZD4547, a known selective inhibitor of FGFR1, 2, and 3.[1]

Mechanism of Action: Disruption of FGFR Signaling and Induction of Apoptosis

F1-7 exerts its anti-tumor effects by directly inhibiting the phosphorylation of FGFR and its downstream signaling pathways.[1][3] This disruption of the signaling cascade is a key event that triggers a series of cellular responses culminating in apoptosis and ferroptosis.[1] Whole-genome RNA-seq analysis of colon cancer cells treated with F1-7 revealed significant changes in genes associated with the MAPK signaling pathway, cell apoptosis, and ferroptosis.[1][3]

The inhibition of the FGFR pathway by F1-7 leads to an increase in cellular DNA damage.[1][3] This damage, in turn, causes cell cycle arrest and inhibits cell metastasis, ultimately leading to programmed cell death.[1][3]

Caption: F1-7 inhibits FGFR autophosphorylation, blocking the MAPK pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize the activity of F1-7.

In Vitro FGFR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of F1-7 on the kinase activity of recombinant FGFR enzymes.

-

Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate kinase buffer, and a substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

-

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, the specific FGFR enzyme, and the substrate peptide in a 96-well plate.

-

Add F1-7 at various concentrations (typically a serial dilution) to the wells. Include a positive control (a known FGFR inhibitor like AZD4547) and a negative control (vehicle, e.g., DMSO).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

Calculate the percentage of inhibition for each concentration of F1-7 relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials: Colon cancer cell lines (HCT-116, RKO, SW620), cell culture medium, F1-7, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of F1-7 for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins.

-

Materials: Colon cancer cells, F1-7, lysis buffer, primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK), and HRP-conjugated secondary antibodies.

-

Protocol:

-

Treat the cells with F1-7 for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the effect of F1-7 on protein phosphorylation.

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

-

Materials: Colon cancer cells, F1-7, low melting point agarose, lysis solution, alkaline electrophoresis buffer.

-

Protocol:

-

Treat cells with F1-7.

-

Embed the treated cells in a thin layer of low melting point agarose on a microscope slide.

-

Lyse the cells to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (containing fragments and breaks) will migrate away from the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

-

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of F1-7 in a living organism.

-

Materials: Immunocompromised mice (e.g., BALB/c nu/nu), HCT-116 colon cancer cells, F1-7 formulation for injection.

-

Protocol:

-

Subcutaneously inject HCT-116 cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomly assign the mice to treatment groups (e.g., vehicle control, F1-7 at different doses).

-

Administer F1-7 or vehicle to the mice daily via intraperitoneal injection for a specified period (e.g., two weeks).[1]

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Conclusion

The novel FGFR inhibitor F1-7 demonstrates a potent and broad-spectrum inhibitory activity against the FGFR family. Its mechanism of action, involving the competitive inhibition of ATP binding and subsequent disruption of downstream signaling, leads to significant DNA damage and apoptosis in colon cancer cells. The comprehensive in vitro and in vivo studies confirm its potential as a promising therapeutic agent for colon cancer and potentially other FGFR-driven malignancies. The detailed methodologies provided in this guide offer a framework for further investigation and development of F1-7 and other related FGFR inhibitors.

References

- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells [cancer.fr]

- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: F1-7 Mediated Inhibition of FGFR Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed overview of F1-7, a novel, selective inhibitor of Fibroblast Growth Factor Receptor (FGFR). It covers its mechanism of action, quantitative efficacy, the experimental protocols used for its validation, and its downstream cellular effects, with a focus on its potential as a therapeutic agent in colon cancer.

Introduction to F1-7

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and migration.[1][2] Aberrant FGFR signaling, often due to overexpression or mutation, is implicated in the development and progression of various cancers, including colon cancer.[3][4] F1-7 is a novel, second-generation tyrosine kinase inhibitor (TKI) developed through computer-aided drug design.[3] It selectively targets FGFRs, competitively binding to the ATP-binding pocket to inhibit receptor phosphorylation and block the activation of downstream signaling pathways.[3] This inhibitory action has demonstrated significant anti-tumor activity in colon cancer models, leading to DNA damage, cell cycle arrest, and apoptosis.[1][3]

Quantitative Data Summary

The efficacy of F1-7 has been quantified through various in vitro assays. The data highlights its potent and selective inhibition of FGFR kinases and its cytotoxic effects on colon cancer cell lines.

Kinase Inhibition Profile

F1-7 demonstrates potent, dose-dependent inhibition against the four recombinant FGFR isoforms. The half-maximal inhibitory concentration (IC50) values indicate high affinity, particularly for FGFR4.[3]

| Target Kinase | IC50 (nmol/L) |

| FGFR1 | 10 |

| FGFR2 | 21 |

| FGFR3 | 50 |

| FGFR4 | 4.4 |

| Table 1: In vitro kinase inhibitory activity of F1-7 against FGFR isoforms.[3] |

Anti-Proliferative Activity in Colon Cancer Cells

F1-7 exhibits significant anti-proliferative effects on various colon cancer cell lines. Its cytotoxicity is superior to the established FGFR1-3 inhibitor, AZD4547, in these models.[3]

| Cell Line | Histology | IC50 (µM) |

| HCT-116 | Colon Carcinoma | ~1-2 |

| RKO | Colon Carcinoma | ~1-2 |

| SW620 | Colon Carcinoma | ~1-2 |

| Table 2: Anti-proliferative activity of F1-7 in colon cancer cell lines.[3] |

Mechanism of Action and Signaling

F1-7 functions as an ATP-competitive inhibitor of the FGFR kinase domain. By occupying the ATP-binding site, it prevents the trans-autophosphorylation of the receptor, which is the critical first step in activating downstream signaling cascades.[3][5] This effectively shuts down major pathways like the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[3][6][7]

The downstream consequence of this inhibition is a cascade of anti-tumor effects. The blockade of proliferative signals, combined with the induction of cellular stress, leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of F1-7.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of F1-7 on FGFR kinase activity.

-

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinases; a suitable kinase buffer (e.g., Tyrosine Kinase Buffer); ATP; a generic tyrosine kinase substrate (e.g., Poly(E,Y)4:1); F1-7 compound; and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[8][9]

-

Procedure:

-

Prepare serial dilutions of F1-7 in DMSO and then dilute in kinase buffer.

-

In a 96- or 384-well plate, add the recombinant FGFR kinase, the F1-7 dilution (or vehicle control), and the substrate.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-